3-isocyanato-2-methylprop-1-ene
Description
Structure
3D Structure
Properties
CAS No. |
10182-00-0 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
3-isocyanato-2-methylprop-1-ene |
InChI |
InChI=1S/C5H7NO/c1-5(2)3-6-4-7/h1,3H2,2H3 |
InChI Key |
BPNXXMUMCQMFLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN=C=O |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Mechanistic Pathways of 3 Isocyanato 2 Methylprop 1 Ene
Reactivity at the Isocyanate Moiety
The reactivity of isocyanates is largely dictated by the electrophilic nature of the central carbon atom. semanticscholar.org This allows for attacks by a wide range of nucleophiles. wikipedia.org Electron-donating groups attached to the isocyanate, such as the alkyl chain in methallyl isocyanate, generally decrease the reactivity compared to aromatic isocyanates, which possess electron-withdrawing aryl groups. semanticscholar.org
Nucleophilic Additions and Derivative Formation
The reaction of isocyanates with nucleophiles is a cornerstone of polyurethane chemistry and organic synthesis. kuleuven.benoaa.gov These reactions typically proceed via a nucleophilic attack on the carbonyl carbon of the isocyanate group. nih.gov
The synthesis of ureas and carbamates from isocyanates is a fundamental transformation. commonorganicchemistry.comwikipedia.org Ureas are formed from the reaction with amines, while carbamates are the product of a reaction with alcohols. wikipedia.orgwikipedia.org The general mechanism involves the nucleophilic addition of the amine or alcohol to the isocyanate's carbonyl carbon. nih.gov
While this is a general principle for all isocyanates, specific kinetic data, catalyst effects, and yields for the reaction of 3-isocyanato-2-methylprop-1-ene with various nucleophiles to form specific carbamate (B1207046) and urea (B33335) derivatives are not available in the surveyed literature. A patent exists that mentions "methallyl" as a possible substituent in the formation of polysilylureas from diisocyanates, but it does not provide specific details on the reactivity of monofunctional methallyl isocyanate itself. google.com
The reaction between an isocyanate and an amine is typically a rapid, exothermic process that does not require a catalyst, leading to the formation of a urea linkage. poliuretanos.netresearchgate.net The reaction with alcohols to form carbamates (urethanes) is generally slower and often requires catalysis by bases, such as tertiary amines, or organometallic compounds. poliuretanos.netchempedia.info The reactivity of alcohols follows the order primary > secondary > tertiary, largely due to steric hindrance. kuleuven.bepoliuretanos.net
Studies on the rearrangement of allyl cyanates to allyl isocyanates have shown that the in situ generated allyl isocyanate can be trapped by alcohols, such as tert-butanol, to form the corresponding carbamate. researchmap.jporgsyn.org This confirms the expected reactivity pattern for a closely related structure, but does not provide the detailed mechanistic or kinetic data specifically for this compound.
Cycloaddition Reactions Involving the Isocyanate Group
Isocyanates can act as dienophiles or participate in other cycloaddition reactions through the C=N or C=O double bonds of the isocyanate group. wikipedia.org
The [2+2] cycloaddition of isocyanates is a known process, although it is less common than for other cumulenes like ketenes. These reactions can lead to the formation of four-membered rings. However, no specific studies or research findings documenting the [2+2] cycloaddition or corresponding cycloreversion reactions of this compound could be located.
Isocyanates can participate as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions). wikipedia.org Furthermore, isocyanide-based [4+1] cycloadditions are a known method for synthesizing various five-membered heterocyclic compounds. rsc.org Research has also been conducted on [4+2] cycloadditions of vinyl isocyanates with ynolates. elsevierpure.com Despite these general principles, the literature search did not yield any specific examples or detailed research on this compound undergoing [4+1] or [4+2] cycloaddition reactions.
Reactivity at the Alkene Moiety
The presence of a carbon-carbon double bond in this compound allows it to participate in a variety of addition reactions. The electronic properties of the isocyanate group can influence the reactivity of the alkene, but the double bond remains a key site for chemical transformations.
Polymerization Studies and Mechanisms
The alkene functionality of this compound serves as a monomer unit for the synthesis of polymers. The polymerization can proceed through different mechanistic pathways, including radical, anionic, and cationic routes. libretexts.orgethernet.edu.et These processes typically involve the opening of the π-bond to form a repeating polymer chain, while the isocyanate group remains as a pendant functional group. rsc.org
Radical polymerization is a common method for producing polymers from vinyl monomers. libretexts.org This process is characterized by three main steps: initiation, propagation, and termination. libretexts.orglibretexts.org
Initiation: The process begins with the generation of free radicals from an initiator molecule, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or irradiation. libretexts.org These radicals then add to the carbon-carbon double bond of a this compound molecule, forming a new carbon-centered radical.
Propagation: The newly formed radical intermediate reacts with subsequent monomer molecules in a chain reaction, rapidly extending the polymer backbone. libretexts.org The isocyanate group generally remains intact under these conditions.
Termination: The growth of the polymer chain ceases through reactions that consume the radical species, such as combination or disproportionation of two growing chains. libretexts.org
Recent studies have shown that isocyanates can undergo radical formation when treated with certain bases and vinyl monomers, suggesting the potential for complex interactions and initiation mechanisms. rsc.org
Table 1: Overview of Radical Polymerization of this compound
| Step | Description | Typical Reagents/Conditions |
| Initiation | Formation of radical species that attack the alkene. | AIBN, Benzoyl Peroxide, Heat, UV light |
| Propagation | Successive addition of monomer units to the growing radical chain. | This compound monomer |
| Termination | Cessation of chain growth via radical combination or disproportionation. | Inherent to the reaction system |
In addition to radical methods, this compound can potentially be polymerized through ionic mechanisms, although these can be more sensitive to the monomer's functional groups.
Cationic Polymerization: This method involves an acidic initiator that generates a carbocation at the propagating chain end. libretexts.orglibretexts.org Monomers with electron-donating groups at the double bond are typically more reactive in cationic polymerization. libretexts.orgdu.edu.eg The electron-withdrawing nature of the isocyanate group in this compound may present challenges for this method, potentially deactivating the alkene towards electrophilic attack.
Anionic Polymerization: In this type of polymerization, a nucleophilic initiator creates a carbanionic propagating species. studylib.netyoutube.com The reaction proceeds by the addition of the carbanion to monomer molecules. While the electron-withdrawing isocyanate group might make the alkene more susceptible to nucleophilic attack, the isocyanate moiety itself is highly reactive towards nucleophiles. This can lead to side reactions, complicating the polymerization process and potentially requiring protection of the isocyanate group or carefully controlled reaction conditions.
Table 2: Comparison of Ionic Polymerization Approaches for Isocyanato-Alkenes
| Polymerization Type | Initiator Type | Propagating Species | Key Considerations for this compound |
| Cationic | Lewis or Brønsted Acids (e.g., BF₃, H₂SO₄) | Carbocation | The electron-withdrawing isocyanate group may hinder polymerization. |
| Anionic | Nucleophiles (e.g., organolithium compounds, amides) | Carbanion | The isocyanate group is susceptible to nucleophilic attack, leading to potential side reactions. |
Click Chemistry and Orthogonal Functionalization
Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and form no byproducts. wikipedia.org The alkene in this compound can participate in certain click reactions, allowing for efficient and specific chemical modifications.
The thiol-ene reaction is a robust and efficient click reaction involving the addition of a thiol to an alkene to form a thioether. wikipedia.org This reaction typically proceeds via a radical mechanism, initiated by light or heat, and results in an anti-Markovnikov addition product. wikipedia.org
For this compound, the alkene moiety can readily react with a thiol, leaving the isocyanate group untouched for subsequent, orthogonal functionalization. This allows for the modular construction of more complex molecules. The high efficiency and mild reaction conditions make the thiol-ene reaction a powerful tool for modifying molecules containing isocyanato-alkenes. rsc.orgyoutube.com
Table 3: Thiol-Ene Reaction with this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | A thiol (R-SH) | 1-Isocyanato-2-(alkylthiomethyl)-2-methylpropane | Thiol-Ene Click Reaction |
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. wikipedia.orgnih.gov It is important to note that the alkene moiety of this compound does not directly participate in the CuAAC reaction, as this process is specific to alkynes. nih.gov
However, the concept of CuAAC is highly relevant in the context of creating complex architectures from isocyanate derivatives. For instance, the isocyanate group of this compound can be reacted with a molecule containing either an azide or an alkyne functionality. The resulting product would then possess both the alkene group (for potential thiol-ene reactions or polymerization) and the necessary functional group for a subsequent CuAAC reaction. This orthogonal reactivity allows for the synthesis of well-defined, multifunctional materials. rsc.orgrsc.org The CuAAC reaction proceeds efficiently in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. wikipedia.org
Electrophilic and Nucleophilic Additions to the Alkene
The reactivity of the carbon-carbon double bond in this compound is influenced by the presence of the isocyanate group. While alkenes typically undergo electrophilic addition, the electronic nature of the isocyanate substituent plays a crucial role in modulating this reactivity and potentially enabling nucleophilic attack under specific conditions.
Electrophilic Addition:
Alkenes are electron-rich due to the presence of the π-bond and are thus susceptible to attack by electrophiles. libretexts.orglibretexts.orgsavemyexams.comyoutube.comlibretexts.org In the case of this compound, an electrophilic attack would be initiated by the addition of an electrophile to the double bond, leading to the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. youtube.com For this compound, this would mean the electrophile adds to the C1 carbon, forming a more stable tertiary carbocation at the C2 position. This carbocation would then be attacked by a nucleophile to yield the final addition product.
However, the isocyanate group (-NCO) is generally considered to be electron-withdrawing, which can decrease the electron density of the double bond, thereby reducing its nucleophilicity and potentially slowing down the rate of electrophilic addition compared to a simple alkene. nih.gov
Nucleophilic Addition:
Nucleophilic addition to a carbon-carbon double bond is uncommon and typically requires the presence of strong electron-withdrawing groups that can sufficiently polarize the alkene, making it susceptible to attack by a nucleophile. libretexts.org These reactions often proceed via a carbanion intermediate. libretexts.org While the isocyanate group is electron-withdrawing, its ability to activate the alkene for nucleophilic addition is not as pronounced as that of groups like nitro or carbonyl. Therefore, direct nucleophilic addition to the alkene of this compound is generally not a favored pathway under standard conditions.
Interplay Between Isocyanate and Alkene Reactivity
The presence of both an isocyanate and an alkene functionality within the same molecule sets the stage for competitive reactions and the design of sophisticated synthetic strategies. The outcome of a reaction often depends on the nature of the reagents and the reaction conditions, which dictate the chemoselectivity.
Tandem Reactions and Cascades
The dual functionality of this compound makes it an attractive substrate for tandem reactions, where a single synthetic operation leads to the formation of multiple chemical bonds in a cascade fashion. These reactions can be initiated by an attack on either the isocyanate or the alkene.
One potential tandem reaction could involve an initial nucleophilic attack on the isocyanate group. The resulting product, now containing a modified nitrogen functionality, could then undergo an intramolecular reaction involving the alkene. For example, the formation of a urethane (B1682113) could be followed by an intramolecular cyclization onto the double bond, facilitated by a suitable catalyst or reaction conditions.
Furthermore, multicomponent reactions (MCRs) involving isocyanates are a well-established strategy for the efficient synthesis of complex molecules. nih.govrsc.orgnih.gov It is conceivable that this compound could participate in MCRs where both the isocyanate and the alkene play a role in the construction of the final product.
Mechanistic and Kinetic Investigations
Elucidation of Reaction Mechanisms
The reactivity of 3-isocyanato-2-methylprop-1-ene is dictated by the presence of two key functional groups: the highly electrophilic isocyanate group and the reactive allyl system. This dual functionality allows for a variety of reaction pathways, the elucidation of which is critical for synthetic applications.
Transition State Analysis for Key Transformations
Computational chemistry, particularly through methods like Density Functional Theory (DFT) and high-level ab initio calculations such as CCSD(T), provides significant insights into the transition states of reactions involving allylic isocyanates. nih.gov While specific transition state analyses for this compound are not extensively documented in publicly available literature, analogies can be drawn from studies on similar molecules, such as vinyl isocyanate and other allylic systems.
One of the key transformations for allylic isocyanates is the wernerblank.comwernerblank.com-sigmatropic rearrangement, also known as the allyl cyanate (B1221674)/isocyanate rearrangement. Computational studies on analogous systems have shown that this rearrangement proceeds through a concerted, cyclic transition state. researchgate.net This pericyclic reaction involves the simultaneous breaking and forming of bonds, leading to a high degree of stereocontrol with complete chirality transfer. researchgate.net
For reactions with nucleophiles, such as the reaction of isocyanates with hydroxyl radicals (OH), transition state theory (TST) is employed to predict reaction rates and pathways. nih.gov For a related compound, vinyl isocyanate (H₂C=CHNCO), quantum chemical computations have been used to analyze the transition states for OH addition to the NCO group versus other reaction channels. nih.gov These calculations help in understanding the energetics and geometries of the transition states, thereby predicting the most favorable reaction pathways.
Table 1: Calculated Parameters for the Reaction of Vinyl Isocyanate with OH Radicals at 298 K
| Reaction Channel | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| OH addition to the NCO group | Not specified as the main channel |
| Other channels (e.g., addition to C=C) | Dominant pathways |
Note: This data is for vinyl isocyanate and serves as an analogy for the potential reactivity of this compound. Specific values for this compound are not available in the cited literature.
Identification of Intermediates
The identification of reaction intermediates is crucial for understanding the step-by-step mechanism of a chemical transformation. fiveable.me In the reactions of this compound, several types of intermediates can be postulated based on the reaction conditions and the nature of the reactants.
In radical reactions, for instance, the abstraction of a hydrogen atom from the methyl group or addition to the double bond can lead to the formation of radical intermediates. These intermediates are typically short-lived and highly reactive. lumenlearning.com
In ionic reactions, the involvement of carbocationic intermediates is possible, especially in the presence of strong acids. libretexts.org For example, protonation of the isocyanate group or the double bond could lead to the formation of a carbocation, which would then be susceptible to nucleophilic attack. libretexts.org The stability of such carbocations would follow the general trend of tertiary > secondary > primary. libretexts.org
In catalyzed reactions, the intermediate can be a complex formed between the isocyanate and the catalyst. For instance, in the trimerization of isocyanates to form isocyanurates, anionic intermediates are formed through the addition of a nucleophilic catalyst to the carbon atom of the isocyanate group. wikipedia.org
Kinetic Studies and Rate Law Determination
Kinetic studies provide quantitative information about reaction rates and the factors that influence them, such as concentration, temperature, and the presence of catalysts.
Measurement of Reaction Rates and Activation Parameters
The rate of reactions involving this compound can be measured using various techniques, such as spectroscopy (e.g., IR to monitor the disappearance of the NCO band at ~2270 cm⁻¹) or chromatography. From the temperature dependence of the reaction rate, activation parameters like the activation energy (Ea) and the pre-exponential factor (A) can be determined using the Arrhenius equation.
While specific kinetic data for this compound is scarce in the literature, studies on similar isocyanate reactions provide a framework for understanding its kinetic behavior. For example, the reaction of phenyl isocyanate with a hydroxyl-containing compound has been the subject of mechanistic and kinetic investigations. fiveable.me
Table 2: Hypothetical Kinetic Data for the Reaction of an Isocyanate with an Alcohol
| Temperature (K) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 298 | 0.05 |
| 308 | 0.10 |
| 318 | 0.20 |
Influence of Solvent and Temperature
The solvent can have a significant impact on the kinetics of reactions involving isocyanates. Polar aprotic solvents can stabilize charged intermediates and transition states, potentially accelerating ionic reactions. The choice of solvent can also influence the conformational equilibrium of the reactant and the solubility of reactants and catalysts.
Temperature generally has a strong influence on reaction rates, with an increase in temperature typically leading to a faster reaction, as described by the Arrhenius equation. However, in complex reaction networks, temperature can also affect the selectivity by favoring one reaction pathway over another due to differences in their activation energies. For instance, in the polymerization of unsaturated isocyanates, temperature can influence the rate of polymerization. mcmaster.ca
Catalytic Aspects in Transformations of this compound
Catalysts play a pivotal role in controlling the rate and selectivity of isocyanate reactions. A wide range of catalysts, including Lewis acids, Lewis bases, and organometallic compounds, have been developed for various transformations of isocyanates.
For the reaction of isocyanates with alcohols to form urethanes, common catalysts include tertiary amines and organotin compounds. google.com However, due to the toxicity of organotin compounds, research has focused on developing alternative catalysts. Zirconium chelates, for example, have been shown to be effective and selective catalysts for the isocyanate-hydroxyl reaction, proceeding through an insertion mechanism. wernerblank.com Guanidine-based compounds have also been patented as effective catalysts for this reaction. google.comgoogle.com
The cyclotrimerization of isocyanates to form isocyanurates is another important catalytic transformation. This reaction is often catalyzed by nucleophilic species such as carboxylates, which act as precatalysts to generate more active anionic intermediates. wikipedia.org
Table 3: Examples of Catalysts for Isocyanate Reactions
| Catalyst Type | Example | Targeted Reaction |
| Organometallic | Dibutyltin dilaurate (DBTDL) | Urethane (B1682113) formation |
| Metal Chelate | Zirconium-based chelates | Urethane formation |
| Guanidine-based | 1-Butyl-2,3-dicyclohexylguanidine | Urethane formation |
| Anionic | Potassium acetate | Isocyanurate formation |
This overview of the mechanistic and kinetic investigations of this compound, supported by analogies with related compounds, highlights the key factors governing its chemical behavior. Further specific research on this compound would be beneficial for a more detailed understanding and to unlock its full potential in synthetic chemistry.
Metal-Catalyzed Processes
Metal catalysts play a pivotal role in modulating the reactivity of isocyanates, including this compound. These catalysts can influence reaction rates, selectivity, and the formation of various products such as urethanes, allophanates, and isocyanurates.
The catalysis of the isocyanate-hydroxyl reaction has been extensively studied, with a significant focus on alternatives to organotin compounds due to their aquatic toxicity. wernerblank.com Metal carboxylates and chelates are prominent in this field. For instance, zirconium chelates have been found to activate hydroxyl groups, catalyzing the isocyanate-hydroxyl reaction through an insertion mechanism. wernerblank.com This process exhibits a preference for the reaction with hydroxyl groups over the competing reaction with water, which is particularly advantageous in applications like water-borne two-component polyurethane coatings. wernerblank.comresearchgate.net The selectivity of the catalyst is a critical factor, as side reactions with water can lead to undesirable gassing and blister formation. researchgate.net
In the context of polymerization, late transition metals such as iron, cobalt, and nickel have garnered attention for the polymerization of conjugated dienes, a field with mechanistic parallels to vinyl group polymerization. nih.gov Iron catalysts, in particular, are valued for being less toxic and more sustainable. nih.gov For example, iron(II) complexes bearing pyridine-bis(imine) ligands have been used for the isospecific polymerization of propylene, proceeding via a 2,1 insertion mechanism. researchgate.net While not directly involving this compound, these studies on related vinyl monomers provide insights into potential catalytic pathways. The polymerization of polar vinyl monomers like methyl acrylate (B77674) has been achieved using single-site catalysts, such as a bis(imino)pyridine iron(II) chloride with methylaluminoxane, highlighting the potential for metal catalysts to control the polymerization of functionalized alkenes. researchgate.net
The kinetics of metal-catalyzed isocyanate reactions can be complex. The formation of carbamates, allophanates, and isocyanurates from the reaction of organic isocyanates with alcohols is a consecutive reaction sequence. rsc.org The distribution of these products is heavily dependent on the nature of the catalyst and the ratio of reactants. rsc.org With catalysts like tin carboxylates, the rate constant for carbamate (B1207046) formation is typically larger than those for allophanate (B1242929) and isocyanurate formation, leading to the carbamate as the primary product at equimolar reactant ratios. rsc.org
Organocatalysis
Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts. In the context of isocyanate chemistry, organocatalysts can facilitate a variety of transformations with high levels of control and selectivity.
Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are well-known catalysts for the reaction of aromatic isocyanates with hydroxyl groups. wernerblank.comresearchgate.net The mechanism of catalysis by tertiary amines in the alcohol-isocyanate reaction is proposed to be a concerted termolecular mechanism. rsc.org The relative reactivity of different isocyanate groups can be influenced by the choice of catalyst. For instance, in the reaction of isophorone (B1672270) diisocyanate with alcohols, DABCO was found to favor the reaction of the primary isocyanate group. researchgate.net
N-heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for a range of reactions. mdpi.com While specific studies on NHC-catalyzed reactions of this compound are not prevalent in the provided search results, their known reactivity patterns with other electrophiles suggest potential applications. For example, NHCs are effective catalysts for the aza-Morita–Baylis–Hillman reaction, which involves the coupling of an activated alkene with an imine. mdpi.com This reactivity could potentially be extended to the vinyl group of this compound.
Synergistic catalysis, which combines two or more catalytic cycles, has opened up new avenues for complex chemical transformations. mdpi.com For example, the combination of organocatalysis and photoredox catalysis has been used for the enantioselective β-arylation of cyclohexanone. mdpi.com Such cooperative catalytic systems could potentially be designed to selectively activate either the isocyanate or the vinyl functionality of this compound, leading to novel reaction pathways.
The kinetics of organocatalyzed isocyanate reactions are also influenced by the catalyst type. In base-catalyzed reactions, anionic catalysts are often more efficient than tertiary amines because their conjugate acids form more stable hydrogen-bonded complexes. rsc.org With certain base catalysts, the rate constants for allophanate and isocyanurate formation can be comparable to or greater than that of carbamate formation, leading to the isocyanurate as the main product, especially at high isocyanate to alcohol ratios. rsc.org
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the chemical environment of each nucleus within the 3-isocyanato-2-methylprop-1-ene molecule.
¹H and ¹³C NMR for Structural Confirmation and Connectivity
The confirmation of the molecular structure of this compound is achieved through the analysis of its ¹H and ¹³C NMR spectra. The expected chemical shifts are influenced by the electronegativity of the isocyanate group and the anisotropic effects of the double bond.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the methyl, methylene (B1212753), and vinyl protons. The methylene protons adjacent to the electron-withdrawing isocyanate group are expected to be deshielded and appear at a lower field. The vinyl protons will also have characteristic shifts, and their coupling patterns can confirm their relative positions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbon of the isocyanate group is typically found at a significantly downfield chemical shift. ucl.ac.uk The olefinic carbons will resonate in the characteristic alkene region, and their specific shifts will be influenced by the substitution pattern. oregonstate.edudocbrown.info The methyl and methylene carbons will appear at higher fields. docbrown.info The presence of three distinct carbon environments for the four carbon atoms in the related 2-methylpropene molecule is confirmed by its ¹³C NMR spectrum. docbrown.info
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH₂) | ~4.9 - 5.1 | ~115 - 120 |
| C2 (C) | - | ~138 - 142 |
| C3 (CH₂) | ~3.8 - 4.0 | ~50 - 55 |
| C4 (CH₃) | ~1.7 - 1.8 | ~18 - 22 |
| C5 (NCO) | - | ~120 - 125 |
Note: These are estimated values based on typical chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary.
Dynamic NMR for Conformational Studies and Restricted Rotation
Dynamic NMR (DNMR) spectroscopy is a valuable technique for investigating the conformational dynamics of molecules that exist as an equilibrium of different isomers. nih.gov In the case of this compound, restricted rotation around the C2-C3 single bond could lead to different stable conformers.
At low temperatures, the interconversion between these conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of interconversion also increases. At the coalescence temperature, the separate signals merge into a broad peak, and at higher temperatures, a single, time-averaged signal is observed. By analyzing the changes in the NMR lineshape as a function of temperature, the energy barriers for this restricted rotation can be determined. Studies on similar allylic systems have shown that such conformational changes are indeed observable by DNMR.
Multi-dimensional NMR Techniques for Complex Structures
For an unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of this compound, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming the connectivity within the methallyl fragment. For instance, cross-peaks would be expected between the methylene protons at C3 and the vinyl protons at C1. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the this compound structure. youtube.comcolumbia.edu
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy provides key information about the functional groups present in a molecule and can also offer insights into intermolecular interactions.
Characteristic Vibrational Modes of Isocyanate and Alkene Groups
The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of the isocyanate (-N=C=O) and alkene (C=C) functional groups.
The most prominent feature in the IR spectrum of an isocyanate is the strong and broad absorption band corresponding to the asymmetric stretching vibration of the N=C=O group, typically appearing in the range of 2280-2240 cm⁻¹. spectroscopyonline.com The corresponding symmetric stretch is usually much weaker. Studies on methyl isocyanate have identified the strong NCO asymmetric stretch as a key spectral indicator. nist.govhokudai.ac.jpresearchgate.net
The alkene group gives rise to a C=C stretching vibration, which is expected to appear in the region of 1650-1640 cm⁻¹. The C-H stretching vibrations of the vinyl group (=C-H) are typically observed above 3000 cm⁻¹, while the C-H stretching of the methyl and methylene groups appear just below 3000 cm⁻¹. Out-of-plane C-H bending (wagging) vibrations of the vinylidene group are also characteristic and appear in the 900-880 cm⁻¹ region.
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric Stretch | -N=C=O | 2280 - 2240 | Strong |
| Stretch | C=C | 1650 - 1640 | Medium |
| Stretch | =C-H | 3100 - 3000 | Medium |
| Stretch | -C-H (sp³) | 3000 - 2850 | Medium-Strong |
| Out-of-plane Bend | =CH₂ | 900 - 880 | Strong |
Note: These are estimated values based on typical group frequencies. Actual experimental values may vary.
Raman spectroscopy can provide complementary information. While the asymmetric N=C=O stretch is strong in the IR, the symmetric stretch may be more prominent in the Raman spectrum. The C=C stretch of the alkene is also typically a strong band in the Raman spectrum. nih.gov
Analysis of Hydrogen Bonding and Intermolecular Interactions
While this compound itself does not have traditional hydrogen bond donors, the isocyanate group can act as a hydrogen bond acceptor. In the presence of protic solvents or other molecules with N-H or O-H bonds, hydrogen bonding to the oxygen or nitrogen atoms of the isocyanate group can occur. This interaction would lead to a noticeable shift in the vibrational frequency of the N=C=O stretching mode, typically to a lower wavenumber (red shift). The extent of this shift can provide information about the strength of the hydrogen bond.
Furthermore, weak intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, will influence the physical properties of the compound in its condensed phases. These interactions can lead to subtle changes in the vibrational spectra, such as peak broadening or minor shifts in peak positions, when comparing the gas phase spectrum to that of the liquid or solid state. Studies on other unsaturated systems have demonstrated the role of π-systems in acting as weak hydrogen bond acceptors. nih.gov
Mass Spectrometry (MS) for Characterization and Reaction Monitoring
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) would be instrumental in unequivocally determining the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.
For this compound (C₅H₇NO), the theoretical exact mass can be calculated. This high-precision measurement is invaluable for confirming the identity of the compound in a sample. Any deviation from the expected mass could indicate the presence of impurities or that the compound has undergone a chemical transformation.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for C₅H₇NO
| Parameter | Illustrative Value |
| Formula | C₅H₇NO |
| Theoretical Exact Mass | 97.0528 u |
| Observed m/z | 97.0525 |
| Mass Accuracy (ppm) | -3.1 |
| Instrumentation | Time-of-Flight (TOF) or Orbitrap |
Note: The data in this table is illustrative and not actual experimental data for this compound.
For the analysis of a volatile and reactive compound like this compound, coupling chromatography with mass spectrometry is a common and effective strategy.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS would be a primary technique for the analysis of this compound. In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed information about each separated component. The retention time from the GC provides one level of identification, while the mass spectrum offers confirmation of the molecular weight and structural details through its fragmentation pattern. The fragmentation pattern is a molecular fingerprint that can be used to identify the compound and deduce its structure. For instance, the loss of the isocyanate group (-NCO) or cleavage of the allyl group would produce characteristic fragment ions.
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is suitable for volatile compounds, LC-MS can be employed for less volatile derivatives or for monitoring reactions of this compound in solution. For example, if this compound is reacted with an alcohol to form a urethane (B1682113), LC-MS could be used to monitor the progress of the reaction by observing the disappearance of the reactant and the appearance of the product.
In both techniques, derivatization is a common strategy for analyzing isocyanates, which are reactive and can be difficult to handle. Derivatization with an alcohol or amine can produce a more stable compound that is easier to analyze by chromatographic methods.
X-ray Crystallography of Solid-State Structures and Derivatives
X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. For a compound like this compound, which is a liquid at room temperature, X-ray crystallography would need to be performed on a solid derivative or by using specialized low-temperature crystallization techniques.
While no crystal structure for this compound itself is available, analysis of a suitable solid derivative would provide invaluable structural information. For example, reacting it with a chiral amine to form a solid urea (B33335) derivative could allow for the determination of the absolute configuration if the compound were chiral.
Table 2: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 15.2 Å, β = 95° |
| Bond Length (C=C) | 1.34 Å |
| Bond Angle (C-N=C) | 125° |
Note: This data is hypothetical and for illustrative purposes only.
Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy for Electronic Transitions)
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light.
For this compound, the carbon-carbon double bond (C=C) and the isocyanate group (-N=C=O) are potential chromophores. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions of the double bond and n → π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms of the isocyanate group.
While a detailed UV-Vis spectrum for this compound is not readily found in the literature, the position and intensity of the absorption maxima would provide information about the electronic structure of the molecule. The analysis of the UV-Vis spectrum can also be used to monitor reactions involving the modification of these chromophores.
Theoretical and Computational Chemistry
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical methods, particularly Density Functional Theory (DFT), are cornerstones of modern computational chemistry, enabling the calculation of molecular structures, properties, and reaction pathways. wikipedia.orgscispace.com These methods solve approximations of the Schrödinger equation to determine the electronic distribution within a molecule.
The electronic structure of an isocyanate is characterized by the -N=C=O functional group, where the central carbon atom is highly electrophilic due to the adjacent electronegative nitrogen and oxygen atoms. researchgate.netsemanticscholar.org DFT calculations are routinely used to quantify this charge distribution and to predict the molecular geometry—bond lengths, bond angles, and dihedral angles.
For 3-isocyanato-2-methylprop-1-ene, DFT calculations at a common level of theory like B3LYP/6-31G(d) would be expected to yield optimized geometries. While specific data for this molecule is scarce, studies on related isocyanates like methyl isocyanate provide a reference for the expected bond lengths and angles within the NCO group. epa.gov The geometry of the methallyl group, with its C=C double bond, would also be accurately predicted. The interaction between the π-system of the allyl group and the NCO group would be a key feature of its electronic structure.
Table 1: Representative Predicted Molecular Geometry Parameters for Isocyanates from DFT Calculations (Note: This table is illustrative and based on general findings for simple isocyanates like methyl isocyanate, not specific calculations for this compound.)
| Parameter | Typical Calculated Value | Reference Compound |
| N=C Bond Length | ~1.20 Å | Methyl Isocyanate |
| C=O Bond Length | ~1.17 Å | Methyl Isocyanate |
| C-N-C Angle | ~125-140° | Alkyl Isocyanates |
| N=C=O Angle | ~180° (linear) | Most Isocyanates |
This interactive table is based on data from computational studies on simple alkyl isocyanates.
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, identifying transition states, and calculating activation energies. rsc.orgmdpi.com Isocyanates are known for a variety of reactions, most notably their addition reactions with nucleophiles containing active hydrogen, such as alcohols (forming urethanes) and amines (forming ureas). ebrary.netdiva-portal.org
Computational studies on the reaction of isocyanates like methyl isocyanate or phenyl isocyanate with alcohols have detailed the mechanism. epa.govmdpi.com These studies often show a concerted mechanism involving a cyclic transition state, which can be catalyzed by other alcohol molecules or external catalysts. epa.govmdpi.comresearchgate.net For this compound reacting with an alcohol, a similar pathway would be anticipated. DFT calculations could precisely model the transition state structure and the reaction's energy barrier, providing insight into its kinetics. Furthermore, isocyanates can undergo self-reactions like cyclotrimerization to form isocyanurates, a process that is highly exothermic and has been studied computationally for various alkyl isocyanates. rsc.org
The structure of this compound features several single bonds around which rotation can occur, leading to different conformers. Key rotational degrees of freedom include the C-C single bond and the C-N single bond. Conformational analysis using QM methods involves calculating the energy of the molecule as a function of these dihedral angles to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, from single molecules to large aggregates in solution or bulk phases. wikipedia.orgnsf.gov This method relies on a force field, a set of parameters that describes the potential energy of the system.
For isocyanates, MD simulations have been successfully applied to model their vapor-liquid phase behavior. nsf.govacs.org A study utilizing a united-atom TraPPE (Transferable Potentials for Phase Equilibria) force field modeled the phase equilibria for a series of linear mono-isocyanates. acs.org Although this compound is a branched, unsaturated isocyanate, similar force field development and MD simulations would be applicable to study its aggregation behavior in liquid phases or its interaction with other molecules and surfaces. MD simulations could reveal how these molecules pack in a condensed phase and the nature of the intermolecular interactions governing their bulk properties. Studies on polymeric isocyanates have also used MD to investigate chain rigidity and aggregation phenomena in solution. mdpi.com
Prediction of Spectroscopic Parameters (e.g., Rovibrational Constants, Anharmonic Frequencies)
Computational chemistry provides a route to predict spectroscopic data, which is invaluable for identifying and characterizing molecules, especially reactive or transient species. High-level QM methods can calculate harmonic and anharmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra.
While a full vibrational analysis for this compound is not found in the surveyed literature, the methodology is well-established. Calculations using coupled-cluster theory or DFT can predict the fundamental vibrational frequencies, overtones, and combination bands. researchgate.netebrary.net These calculations would predict characteristic frequencies for the strong asymmetric N=C=O stretch (typically around 2250-2280 cm⁻¹), the C=C stretch of the allyl group, and various C-H bending and stretching modes. Furthermore, rotational constants (A, B, C) can be calculated from the optimized molecular geometry, which are essential for interpreting microwave spectra.
Structure-Reactivity Relationships Derived from Computational Models
Computational models can establish quantitative structure-reactivity relationships (QSRRs) by correlating calculated molecular descriptors with experimentally observed reactivity. For isocyanates, reactivity is largely governed by the electrophilicity of the carbonyl carbon and steric hindrance around the NCO group. ebrary.netdiva-portal.org
Computational studies have shown that electron-withdrawing substituents attached to the nitrogen atom increase the reactivity of the isocyanate group, while electron-donating and sterically bulky groups decrease it. ebrary.netdiva-portal.org Aromatic isocyanates are generally more reactive than aliphatic ones. diva-portal.orgpcimag.com For this compound, the methallyl group is an aliphatic, weakly electron-donating group. A computational model could quantify its effect by calculating descriptors such as the partial charge on the isocyanate carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and steric parameters. By comparing these calculated values with those of other isocyanates (e.g., methyl, ethyl, phenyl isocyanate), a predictive relationship for its reactivity in, for example, urethane (B1682113) formation could be established. acs.org
Applications in Advanced Materials and Organic Synthesis Research
Precursors for Novel Polymeric Architectures
The dual functionality of 3-isocyanato-2-methylprop-1-ene makes it a valuable precursor for a variety of innovative polymeric materials. Its ability to participate in different polymerization and modification reactions opens avenues for creating polymers with unique structures and functionalities.
Synthesis of Non-Isocyanate Polyurethanes (NIPUs) and Analogues
In response to the environmental and health concerns associated with traditional polyurethanes, which are synthesized from isocyanates and polyols, significant research has been dedicated to developing non-isocyanate polyurethanes (NIPUs). researchgate.netresearchgate.netrsc.org One of the primary routes to NIPUs involves the reaction of cyclic carbonates with amines. researchgate.netresearchgate.netrsc.org Unsaturated isocyanates like this compound can be utilized in alternative pathways to create polyurethane-like structures without the direct use of toxic isocyanates in the final polymerization step. researchgate.netnih.gov
These alternative methods focus on creating safer, more environmentally friendly materials. researchgate.netrsc.org The resulting NIPUs often exhibit desirable properties such as improved chemical resistance and moisture insensitivity. researchgate.net Research in this area is driven by the need for sustainable chemistry in polymer production. nih.govmdpi.com
Table 1: Comparison of Conventional Polyurethane and NIPU Synthesis
| Feature | Conventional Polyurethane Synthesis | Non-Isocyanate Polyurethane (NIPU) Synthesis |
| Primary Reactants | Polyisocyanates, Polyols | Cyclic Carbonates, Amines |
| Key Linkage | Urethane (B1682113) | Hydroxyurethane |
| Toxicity Concerns | Use of toxic isocyanates and phosgene (B1210022). rsc.org | Avoids the use of isocyanates in the final polymerization step. researchgate.net |
| Environmental Impact | Concerns over hazardous starting materials. rsc.org | Often utilizes more environmentally benign precursors. researchgate.net |
Development of Functionalized Polymers with Specific Reactivity
The isocyanate group in this compound provides a reactive handle for the introduction of various functional groups onto a polymer backbone. This allows for the synthesis of polymers with specific and tailored reactivity. The direct reversible addition-fragmentation chain transfer (RAFT) polymerization of unprotected isocyanate-containing monomers, such as 2-(acryloyloxy)ethyl isocyanate, has been reported, enabling the creation of well-defined polymers.
The resulting polymers, containing pendant isocyanate groups, can undergo subsequent "click"-type reactions. This approach facilitates the synthesis of α-end-functionalized polymers in a one-pot procedure. nih.gov This methodology is versatile and can be applied to a range of monomers, including (meth)acrylates, acrylamides, and styrenes. nih.gov The ability to introduce functionality in a controlled manner is crucial for applications in areas like drug delivery and surface modification.
Polymer-Hybrid Nanoparticles and Composites
The unique reactivity of this compound also lends itself to the formation of polymer-hybrid nanoparticles and composites. These materials combine the properties of polymers with those of other materials, such as lipids or inorganic nanoparticles, to create advanced functional systems. nih.govnih.gov
Lipid-polymer hybrid nanoparticles (LPHNPs) are a prominent example, merging the advantages of both polymeric nanoparticles and liposomes. nih.gov These systems can be engineered to have a core-shell structure, often with a polymeric core and a lipid shell, providing benefits such as controlled drug release and improved biocompatibility. nih.govnih.gov The versatility of polymers derived from monomers like this compound allows for the tuning of the properties of these hybrid systems for specific therapeutic applications. mdpi.com
Furthermore, the modification of unsaturated polyesters with diisocyanates can lead to the formation of hybrid polymer networks (HPNs). Research has shown that incorporating diphenylmethane-4,4'-diisocyanate (MDI) into an unsaturated polyester (B1180765) matrix can enhance the mechanical properties of the resulting material and its E-glass reinforced composites. researchgate.net
Building Blocks in Complex Organic Synthesis
Beyond polymer science, this compound and related isocyanato-alkenes are valuable reagents in complex organic synthesis, enabling the construction of intricate molecular architectures.
Multicomponent Reactions (MCRs) Incorporating Isocyanato-Alkenes
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. frontiersin.orgorganic-chemistry.org Isocyanides and isocyanates are frequently employed in MCRs due to their unique reactivity. mdpi.comrsc.orgnih.gov
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-established methods for generating molecular diversity. mdpi.comnih.gov These reactions are highly valued in drug discovery for the rapid creation of compound libraries. mdpi.comnih.gov Isocyanates can also participate in MCRs, offering alternative pathways to diverse heterocyclic scaffolds. rsc.org For instance, isocyanates have been used in place of carboxylic acids in Ugi-type reactions to produce complex triazinedione structures. rsc.org The alkene functionality in this compound provides an additional point for diversification in such reactions, allowing for the synthesis of highly functionalized and structurally diverse molecules.
Table 2: Key Multicomponent Reactions Involving Isocyanides and Isocyanates
| Reaction | Key Components | Typical Product |
| Passerini Reaction | Aldehyde or Ketone, Isocyanide, Carboxylic Acid | α-Hydroxy Carboxamide |
| Ugi Reaction | Aldehyde or Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Carboxamide |
| Isocyanate-based MCRs | Can involve various combinations of reactants, with isocyanate as a key component. | Diverse heterocyclic structures (e.g., cyclic carbamates, hydantoins). rsc.org |
Stereoselective Synthesis of Chiral Derivatives
Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is of paramount importance in modern chemistry, particularly in the synthesis of pharmaceuticals. iupac.orgthieme.de Chiral isocyanates have been developed and utilized as derivatizing agents to determine the enantiomeric purity of chiral alcohols and amines through techniques like NMR spectroscopy and liquid chromatography. researchgate.netnih.gov
The synthesis of chiral derivatives from isocyanato-alkenes can be achieved through various stereoselective reactions. researchgate.netnih.gov For example, the enantioselective reduction of a precursor can lead to a chiral intermediate that is then converted to the desired isocyanate-containing molecule. The development of new stereoselective methods allows for the synthesis of novel and potent bioactive compounds. nih.gov The synthesis of chiral xanthone (B1684191) derivatives through peptide coupling reactions with enantiomerically pure building blocks has demonstrated the importance of stereochemistry in biological activity. mdpi.com
Development of Molecular Probes and Bio-Conjugates for Research
The synthesis and application of molecular probes and bioconjugates are cornerstones of modern biochemical and medical research, allowing for the targeted labeling and study of biomolecules. Isocyanates, in general, are known to react with nucleophilic groups present in proteins, such as the amine groups in lysine (B10760008) residues, to form urea (B33335) linkages. This reactivity is fundamental to bioconjugation.
Interfacial Chemistry and Surface Functionalization (e.g., Polymer Coatings)
In the realm of materials science, isocyanates are critical monomers and cross-linking agents for the production of polyurethane-based coatings, adhesives, and foams. The properties of these materials can be tailored by the specific structure of the isocyanate used. The presence of the methallyl group in this compound offers a reactive site for post-polymerization modification or for creating graft polymers, which could be advantageous for surface functionalization.
Functional polymer coatings are essential for a vast array of applications, including creating superhydrophobic or self-healing surfaces. The modification of surfaces at the chemical level, or interfacial chemistry, is key to achieving these advanced properties. Isocyanates can be used to anchor polymers to surfaces containing hydroxyl or amine groups.
Future Research Directions and Challenges
Sustainable and Atom-Economical Synthesis Strategies
A primary challenge in isocyanate chemistry is the reliance on hazardous reagents like phosgene (B1210022). rsc.orgdigitellinc.comnih.gov Future research will undoubtedly focus on developing greener, phosgene-free synthetic routes to compounds like 3-isocyanato-2-methylprop-1-ene. google.comnwo.nlresearchgate.net
Key Research Thrusts:
Catalytic Carbonylation: The direct reductive carbonylation of corresponding nitro compounds or oxidative carbonylation of amines are promising phosgene-free alternatives. digitellinc.comnih.govresearchgate.net A significant challenge is the development of robust, recyclable, and cost-effective catalysts, with Group VIII metals like palladium and rhodium showing potential. nwo.nlresearchgate.netpatsnap.com
Rearrangement Reactions: Greener approaches utilizing rearrangement reactions, such as the Curtius rearrangement of acyl azides, offer a pathway that avoids highly toxic reagents. libretexts.orgwikipedia.org The challenge lies in sourcing the starting carboxylic azides sustainably.
CO2 as a Feedstock: A highly attractive and sustainable approach involves the use of carbon dioxide as a C1 feedstock. scholaris.carsc.orgresearchgate.net Research into the direct reaction of amines with CO2 to form carbamic acids, followed by a dehydration step to yield the isocyanate, is a key area of investigation. scholaris.carsc.org Overcoming the thermodynamic stability of CO2 and developing efficient catalytic systems for this transformation are major hurdles. ulisboa.pt
Bio-based Feedstocks: As the push for sustainability grows, exploring routes from bio-based precursors will be critical. rsc.orgpatsnap.comrsc.org Identifying and converting biomass-derived molecules into the necessary precursors for this compound represents a long-term and complex challenge. rsc.org
Table 1: Comparison of Isocyanate Synthesis Strategies
| Method | Advantages | Challenges | Key Reagents |
|---|---|---|---|
| Phosgenation | Well-established, high yield nih.gov | Highly toxic phosgene, corrosive HCl byproduct digitellinc.comnih.gov | Primary Amine, Phosgene |
| Catalytic Carbonylation | Phosgene-free, potentially high atom economy researchgate.net | Harsh conditions, catalyst cost and recycling nih.govnwo.nl | Nitro Compound/Amine, CO, Catalyst |
| From CO2 and Amines | Uses renewable feedstock, green scholaris.ca | Thermodynamic hurdles, catalyst development rsc.orgulisboa.pt | Amine, CO2, Dehydrating Agent |
| Curtius Rearrangement | Avoids phosgene, mild conditions libretexts.orgwikipedia.org | Potential use of azides, multi-step libretexts.org | Carboxylic Acid/Acyl Azide (B81097) |
Discovery of Novel Reactivity and Unprecedented Transformations
The dual functionality of this compound invites the exploration of novel chemical transformations that leverage the interplay between the isocyanate and alkene groups.
Key Research Thrusts:
Cycloaddition Reactions: The alkene and isocyanate moieties can both participate in cycloaddition reactions. Research into [2+2], [3+2], and [2+2+2] cycloadditions could lead to the synthesis of novel heterocyclic structures like β-lactams and dihydropyrimidine-2,4-diones. acs.orgtandfonline.comresearchtrends.netresearchgate.netrsc.orgacs.org Discovering catalysts that can control the chemo- and regioselectivity of these reactions is a key challenge. For instance, ab initio calculations predict a concerted suprafacial mechanism for the [2+2] reaction between alkenes and isocyanates to form β-lactams. rsc.org
Tandem/Cascade Reactions: Designing one-pot reactions where both functional groups react sequentially would be a highly efficient strategy for building molecular complexity. For example, an initial nucleophilic addition to the isocyanate could be followed by an intramolecular reaction involving the alkene.
Controlled Polymerization: While the alkene is suitable for radical polymerization, the isocyanate group is sensitive to many initiators and conditions. Developing controlled polymerization techniques that are compatible with the isocyanate group, or that utilize the isocyanate group in a controlled manner, is a significant challenge.
Design of Advanced Materials with Tunable Properties
The ability of this compound to act as a functional monomer is perhaps its most promising application. The isocyanate group can be used for post-polymerization modification, allowing for the creation of materials with tailored properties.
Key Research Thrusts:
Functional Polymers: Polymerizing the alkene can yield a polymer with pendant isocyanate groups. These groups are reactive towards a wide range of nucleophiles, including alcohols and amines, enabling the grafting of different molecules onto the polymer backbone. wikipedia.org This allows for the tuning of properties like solubility, thermal stability, and surface energy.
Cross-linked Materials and Coatings: The isocyanate groups can be used as cross-linking sites. For example, reacting the polymer with diols or polyols would lead to the formation of polyurethane networks, which are valuable as coatings, adhesives, and elastomers. rsc.orglibretexts.org
Smart Materials: By grafting stimuli-responsive molecules onto the polymer backbone via the isocyanate group, it may be possible to create "smart" materials that respond to changes in their environment (e.g., pH, temperature, light).
Bio-based Materials: The development of non-isocyanate polyurethanes (NIPUs) and other bio-based polymers is a growing field. libretexts.orgrsc.orgrsc.org Investigating the use of this compound in conjunction with bio-derived polyols or other monomers could lead to more sustainable materials. patsnap.com
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery
The vast chemical space associated with the synthesis and application of functional monomers like this compound makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI).
Key Research Thrusts:
Predicting Reaction Outcomes: AI models can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations, including identifying major products and suggesting optimal reaction conditions. bohrium.commit.edunih.govacs.orgacs.org This can accelerate the discovery of new reactivity for isocyanato-alkenes.
Materials by Design: ML can be used to navigate complex structure-property relationships in polymers. medium.comwashu.eduaip.orgrsc.orgillinois.eduresearchgate.netrsc.orgnih.gov By developing models that can predict the properties of a polymer based on its monomer composition (including functional monomers like this compound), researchers can computationally screen for materials with desired characteristics before undertaking expensive and time-consuming laboratory synthesis. medium.commicrosoft.comtechnologynetworks.com
Catalyst Discovery: AI can accelerate the discovery of new catalysts for both the synthesis of the monomer and its subsequent transformations. technologynetworks.com By analyzing large datasets of catalytic reactions, ML models can identify promising catalyst candidates, reducing the need for extensive experimental screening.
Table 2: Applications of AI in Isocyanato-Alkene Chemistry
| Application Area | AI/ML Contribution | Potential Impact |
|---|---|---|
| Synthesis | Predicting optimal reaction conditions and catalysts nih.govacs.org | Faster development of sustainable synthetic routes |
| Reactivity | Predicting outcomes of novel reactions bohrium.commit.eduacs.org | Accelerated discovery of new chemical transformations |
| Materials Science | Predicting polymer properties from monomer structure rsc.orgillinois.edursc.org | Rational design of advanced materials with tailored functions |
Exploration of New Catalytic Systems for Isocyanato-Alkene Chemistry
Catalysis is central to addressing many of the challenges and opportunities associated with this compound.
Key Research Thrusts:
Phosgene-Free Synthesis Catalysts: As mentioned, developing catalysts for non-phosgene routes is paramount. This includes heterogeneous catalysts for easier separation and recycling, as well as organocatalysts and photocatalytic systems that can operate under milder, more environmentally friendly conditions. nih.govpatsnap.comresearchgate.net
Chemoselective Catalysis: For reactions involving the dual-functional monomer, catalysts that can selectively promote a reaction at either the isocyanate or the alkene are highly desirable. This would allow for precise control over the chemical transformations.
Catalysis for Polymerization: New catalysts are needed for the controlled polymerization of functional monomers. This includes developing systems that are tolerant of the reactive isocyanate group or that can mediate the polymerization through the isocyanate itself.
Biocatalysis: The use of enzymes for isocyanate synthesis or modification is a nascent but promising area. patsnap.com Biocatalysis could offer highly selective and environmentally benign routes to specific isocyanates and their derivatives under mild conditions. patsnap.com
Q & A
Q. What are the primary synthetic pathways for 3-isocyanato-2-methylprop-1-ene, and how can experimental reproducibility be ensured?
- Methodological Answer : The compound is typically synthesized via the reaction of allyl isocyanate with methyl-substituted precursors under controlled anhydrous conditions. To ensure reproducibility, researchers must document:
- Precursor purity (e.g., via HPLC or GC-MS) .
- Reaction temperature (±0.5°C precision) and solvent selection (e.g., toluene vs. THF effects on regioselectivity) .
- Real-time monitoring using FTIR to track isocyanate group consumption .
- Post-synthesis purification (e.g., column chromatography with silica gel, TLC validation) .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies require controlled environmental chambers to test:
- Thermal Stability : Accelerated degradation at 40°C, 60°C, and 80°C, with periodic NMR analysis to detect oligomerization or hydrolysis .
- Moisture Sensitivity : Storage under nitrogen vs. ambient humidity, monitored via Karl Fischer titration for water content .
- Light Sensitivity : UV-Vis spectroscopy to assess photodegradation kinetics under UVA/UVB exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in Diels-Alder reactions?
- Methodological Answer : Discrepancies may arise from solvent polarity, diene steric effects, or competing side reactions (e.g., trimerization). To address this:
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?
- Methodological Answer : Apply ANOVA to compare yields and purity across batches. Key steps:
- Define a minimum sample size (n ≥ 5 batches) to ensure statistical power .
- Use principal component analysis (PCA) to correlate variability with process parameters (e.g., stirring rate, catalyst loading) .
- Report confidence intervals (95%) for critical metrics like enantiomeric excess .
Q. How can researchers design experiments to probe the compound’s reactivity with unconventional nucleophiles (e.g., azides or strained alkenes)?
- Methodological Answer :
- Screening Protocol : Use a high-throughput microreactor setup with automated sampling for rapid kinetic profiling .
- In Situ Monitoring : Employ Raman spectroscopy to detect intermediate formation .
- Safety Considerations : Include computational toxicity predictions (e.g., QSAR models) for novel adducts .
Data Presentation and Interpretation Guidelines
Q. How should conflicting spectral data (e.g., NMR vs. IR) for this compound derivatives be reconciled?
- Methodological Answer :
- Cross-validate assignments using 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals .
- Compare experimental IR stretches with DFT-simulated vibrational spectra .
- Report discrepancies transparently, noting solvent effects or instrumental limits (e.g., low signal-to-noise ratios in dilute samples) .
Q. What are best practices for documenting synthetic procedures to ensure reproducibility in multi-lab collaborations?
- Methodological Answer : Follow ICMJE standards:
- Chemical Descriptions : Full IUPAC names, CAS numbers, and supplier batch codes .
- Apparatus Specifications : Calibration certificates for key instruments (e.g., NMR spectrometers) .
- Data Deposition : Raw spectral files and chromatograms in open-access repositories (e.g., Zenodo) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
